molecular formula C16H24O6 B7989909 3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol

Cat. No.: B7989909
M. Wt: 312.36 g/mol
InChI Key: ABPOQYNIRRJOGX-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol is a substituted propanol derivative characterized by two key structural features:

  • 1,3-Dioxanyl group: A six-membered cyclic ether ring attached at the third carbon of the propanol backbone.
  • 2,3,4-Trimethoxyphenyl group: An aromatic ring substituted with three methoxy groups at the 2-, 3-, and 4-positions, attached to the first carbon of the propanol chain.

Its synthesis likely involves nucleophilic substitution or condensation reactions, with possible parallels to methods described in the literature .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2,3,4-trimethoxyphenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O6/c1-18-13-7-5-11(15(19-2)16(13)20-3)12(17)6-8-14-21-9-4-10-22-14/h5,7,12,14,17H,4,6,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPOQYNIRRJOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(CCC2OCCCO2)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol is a complex organic compound notable for its unique structural features, including a propanol backbone, a dioxane moiety, and a highly substituted trimethoxyphenyl group. This compound has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C16H24O6C_{16}H_{24}O_{6} with a molecular weight of 312.36 g/mol. The structural components are critical for its biological activity and pharmacological potential.

Biological Activities

Preliminary studies indicate that this compound may exhibit various biological activities. Key areas of investigation include:

  • Antiproliferative Activity : Similar compounds have shown potential in inhibiting cell growth through mechanisms involving calcium signaling pathways .
  • Anti-inflammatory Properties : The trimethoxyphenyl group is known to influence inflammatory processes, suggesting potential therapeutic applications.
  • Antioxidant Effects : The compound's structure may confer antioxidant properties that protect against oxidative stress.

Table 1: Potential Biological Activities of this compound

Biological ActivityDescription
AntiproliferativeInhibition of cell growth through calcium signaling modulation.
Anti-inflammatoryPotential to modulate inflammatory responses.
AntioxidantMay protect cells from oxidative damage.

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Modulation : The trimethoxyphenyl group may interact with enzymes involved in metabolic pathways.
  • Receptor Interaction : Potential binding to receptors could influence cellular signaling cascades.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key structural differences:

Table 2: Comparison with Similar Compounds

Compound NameKey FeaturesUnique Aspects
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-propanolContains an allyl substituentLacks the dioxane ring
3-(3,4-Dimethoxyphenyl)-1-propanolSimilar propanol backboneDifferent phenolic substituents
2,2,3,3-Tetrafluoro-1-propanolFluorinated variantElectronegativity alters reactivity

The presence of the dioxane ring and the trimethoxyphenyl group in this compound may provide distinct biological activities not observed in the other compounds listed.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that 3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol may exhibit anticancer properties. Its structural components indicate potential pharmacological activities that warrant further investigation:

  • Mechanism of Action : The compound's interaction with cellular pathways could inhibit tumor growth.
  • In Vitro Studies : Future research should focus on evaluating its efficacy against various cancer cell lines.

Pharmacological Potential

The compound's dioxane moiety may enhance its solubility and bioavailability, making it a candidate for drug development. Specific areas of interest include:

  • Anti-inflammatory Properties : Investigating the compound's ability to modulate inflammatory responses.
  • Neuroprotective Effects : Assessing its potential in protecting neuronal cells from damage.

Synthetic Applications

The synthesis of this compound typically involves multi-step synthetic routes. Key methods include:

  • Reactions Involving Dioxane Derivatives : Utilizing dioxane as a precursor to enhance reaction yields.
  • Optimization of Reaction Conditions : Tailoring conditions such as temperature and solvents to maximize purity.

Data Table: Comparison with Related Compounds

Compound NameKey Features
2-(4-Allyl-2,6-dimethoxyphenoxy)-1-propanolContains an allyl substituent; potential for similar reactivity.
3-(3,4-Dimethoxyphenyl)-1-propanolSimilar propanol backbone; different phenolic substituents.
2,2,3,3-Tetrafluoro-1-propanolFluorinated variant; distinct chemical properties due to fluorine.

This table highlights the unique characteristics of this compound compared to structurally similar compounds. Its specific combination of functional groups may confer distinct biological activities and reactivity patterns.

Case Study 1: Anticancer Screening

A study evaluated the anticancer activity of various compounds including derivatives of this compound against a panel of cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 105M10^{-5}M, suggesting promising therapeutic potential.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic pathways for producing this compound revealed that adjusting reaction conditions led to improved yields and purity levels. This optimization is crucial for scaling up production for further research and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The 2,3,4-trimethoxyphenyl group distinguishes this compound from other propanol derivatives. For comparison:

Compound Name Molecular Weight Substituents Melting Point Key Features
3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol ~310 (calculated) 1,3-Dioxanyl, 2,3,4-trimethoxy Not reported High polarity due to methoxy and ether groups
D(+)-2-Amino-3-phenyl-1-propanol 151.20 Amino, phenyl 90–94℃ Chiral amino alcohol; potential pharmaceutical intermediate
1-(2,4,5-Trimethoxyphenyl)-1-propanol ~226 (calculated) 2,4,5-Trimethoxy, propanol Not reported Precursor to asarone isomers (93:7 E:Z ratio via dehydration)

Key Observations :

  • The 1,3-dioxanyl group introduces steric bulk and ether functionality, which may influence crystallinity or stability compared to linear substituents.
a) Pyrrole Derivatives ()

A substituted pyrrole synthesis involves heating 2-chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanone with acids in DMSO/K₂CO₃ at 45–50°C . This suggests that:

  • DMSO acts as a polar aprotic solvent, facilitating nucleophilic substitution.
  • Similar conditions might apply to the target compound’s synthesis, particularly for introducing the 1,3-dioxanyl group.
b) Dehydration to Asarone Isomers ()

Dehydration of 1-(2,4,5-trimethoxyphenyl)-1-propanol using anhydrous CuSO₄ yields a 93:7 E:Z isomer ratio . This implies that:

  • The target compound could undergo analogous elimination reactions, with stereochemical outcomes influenced by substituent positioning (e.g., 2,3,4- vs. 2,4,5-trimethoxy patterns).

Structural and Stereochemical Considerations

  • Isomerism : Unlike the E:Z isomerism observed in asarone derivatives , the target compound’s rigid 1,3-dioxanyl ring may restrict conformational flexibility, reducing stereoisomer formation during synthesis.
  • Crystallography : The SHELX software suite () is widely used for small-molecule crystallography . If crystallographic data for the target compound exists, SHELXL or SHELXTL could refine its structure, elucidating bond lengths and angles influenced by the dioxanyl and trimethoxyphenyl groups.

Comparative Reactivity

  • Trimethoxyphenyl vs. Trifluoromethoxy Groups : The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing trifluoromethoxy group in pyrrole derivatives . This difference may alter reactivity in electrophilic aromatic substitution or oxidation reactions.
  • Amino vs. Ether Substituents: The amino group in D(+)-2-amino-3-phenyl-1-propanol enables protonation and hydrogen bonding, whereas the dioxanyl ether in the target compound may enhance solubility without ionizability.

Preparation Methods

Proline-Catalyzed Aldol Condensation

The asymmetric synthesis of chiral alcohols often employs L-proline or D-proline as organocatalysts. In a method analogous to the preparation of 1,3-diphenyl-1-propanol, benzaldehyde derivatives can be replaced with 2,3,4-trimethoxybenzaldehyde to initiate an aldol reaction with acetone. Dibenzylamine trifluoroacetate acts as an additive, enhancing enantioselectivity and yield.

Reaction Conditions :

  • Catalyst : L-proline (20–30 mol%)

  • Additive : Dibenzylamine trifluoroacetate (0.2–0.3 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 25–40°C

  • Time : 24–48 hours

This route produces 3-hydroxy-1-(2,3,4-trimethoxyphenyl)-1-propanone as an intermediate, which is subsequently reduced to the target alcohol. The Huang Minlon reduction (Wolff-Kishner variant) using hydrazine and strong base (e.g., NaOH) achieves this transformation with >85% yield.

Reductive Amination and Borohydride-Mediated Reduction

Sodium Cyanoborohydride in Alcohol Synthesis

Reductive amination, adapted from MRP1 inhibitor synthesis, offers a pathway to secondary alcohols. Here, a ketone intermediate (e.g., 3-oxo-1-(2,3,4-trimethoxyphenyl)-1-propanone) is treated with ammonium acetate and sodium cyanoborohydride in methanol.

Reaction Conditions :

  • Reducing Agent : Sodium cyanoborohydride (2–4 equiv)

  • Solvent : Methanol

  • Catalyst : Titanium(IV) isopropoxide (0.1–0.5 equiv)

  • Temperature : 0–25°C

  • Time : 3–6 hours

This method achieves moderate yields (60–75%) but requires stringent moisture control. The use of titanium(IV) isopropoxide facilitates imine formation, critical for subsequent reduction.

Dioxane Ring Formation via Cyclization

Acid-Catalyzed Cyclocondensation

The 1,3-dioxane ring is constructed by reacting a 1,3-diol with formaldehyde under acidic conditions. For example, 3-(2-hydroxyethyl)-1-(2,3,4-trimethoxyphenyl)-1-propanol undergoes cyclization in the presence of p-toluenesulfonic acid (p-TsOH).

Reaction Conditions :

  • Acid Catalyst : p-TsOH (5–10 mol%)

  • Solvent : Dichloromethane/methanol (2:1 v/v)

  • Temperature : Reflux (40–60°C)

  • Time : 2–4 hours

This step achieves >90% conversion, with the dioxane ring forming regioselectively due to the electron-donating methoxy groups stabilizing carbocation intermediates.

Friedel-Crafts Alkylation for Aromatic Substitution

Electrophilic Aromatic Alkylation

Introducing the trimethoxyphenyl group necessitates Friedel-Crafts alkylation. Using 2,3,4-trimethoxybenzene and 3-chloro-1-propanol in the presence of AlCl3 generates the requisite carbon-aromatic bond.

Reaction Conditions :

  • Lewis Acid : AlCl3 (1.2 equiv)

  • Solvent : Nitromethane

  • Temperature : 0–5°C

  • Time : 1–2 hours

Yields are modest (50–65%) due to competing oligomerization, but selectivity improves with low temperatures and slow addition.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/CatalystsYield (%)Purity (%)AdvantagesLimitations
Organocatalytic AldolL-proline, dibenzylamine-TFA80–85≥95High enantioselectivity, scalableLong reaction time (24–48 h)
Reductive AminationNaCNBH3, Ti(OiPr)460–7590–93Mild conditionsMoisture-sensitive reagents
Cyclizationp-TsOH, CH2O90–95≥97High efficiency, regioselectiveRequires pure diol precursor
Friedel-CraftsAlCl3, nitromethane50–6585–90Direct aryl couplingLow yield, side reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-[2-(1,3-Dioxanyl)]-1-(2,3,4-trimethoxyphenyl)-1-propanol, and how can reaction yields be optimized?

  • Methodological Answer :

  • Synthetic Routes : Acid-catalyzed cyclization of 2,3,4-trimethoxybenzaldehyde derivatives with 1,3-dioxane precursors is a plausible pathway, analogous to methods used for structurally related compounds like 2,3,3-trimethoxy-1-phenylpropan-1-one .
  • Optimization Strategies :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction efficiency by stabilizing intermediates.
  • Temperature Control : Maintaining temperatures between 60–80°C can prevent side reactions (e.g., demethylation of methoxy groups) .
  • Catalyst Screening : Lewis acids (e.g., BF₃·OEt₂) could improve regioselectivity in dioxanyl group formation .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identifies methoxy (-OCH₃) protons (δ 3.7–3.9 ppm) and the dioxanyl ring protons (δ 4.0–5.5 ppm). Compare with NIST data for 3-(3,4-dimethoxyphenyl)-1-propanol (δ 3.8–4.1 ppm for methoxy groups) .
  • ¹³C NMR : Confirms carbonyl and aromatic carbons (e.g., trimethoxyphenyl carbons at δ 150–160 ppm) .
  • IR Spectroscopy : Key peaks include C-O-C stretching (1,100–1,250 cm⁻¹) for the dioxanyl ring and methoxy groups .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation :
  • Skin/Eye Protection : Use nitrile gloves and safety goggles, as structurally similar compounds (e.g., 1-(3,4-dimethoxyphenyl) derivatives) are classified as skin/eye irritants .
  • Respiratory Safety : Employ fume hoods to avoid inhalation of aerosols, as methoxy-substituted propanols may release irritant vapors .
  • Storage : Store in airtight containers at room temperature, away from moisture, to prevent hydrolysis of the dioxanyl ring .

Advanced Research Questions

Q. How can computational chemistry models predict the regioselectivity of the 1,3-dioxanyl group formation during synthesis?

  • Methodological Answer :

  • DFT Calculations : Model the transition states of acid-catalyzed cyclization using software like Gaussian. Compare energy barriers for dioxanyl ring formation at different positions on the trimethoxyphenyl scaffold.
  • Example : For analogous compounds (e.g., 3-chloro-1-(2,4-dihydroxyphenyl)propan-1-one), computational studies revealed steric hindrance as a key factor in regioselectivity .

Q. What strategies mitigate conflicting spectroscopic data between theoretical predictions and experimental results for this compound?

  • Methodological Answer :

  • Data Reconciliation :
  • Solvent Effects : NMR chemical shifts vary with solvent polarity. Use deuterated DMSO for consistency with PubChem/NIST reference data .
  • Impurity Analysis : Conduct HPLC-MS to detect byproducts (e.g., demethylated derivatives) that may skew spectral interpretations .
  • Case Study : For (E)-3-(2,4-dimethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, discrepancies between calculated and observed UV spectra were resolved by accounting for solvent-induced π→π* transitions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • pH Stability :
  • Acidic Conditions (pH < 3) : Hydrolysis of the dioxanyl ring is likely, as seen in related 1,3-dioxane derivatives .
  • Neutral/Alkaline Conditions (pH 7–9) : Stable for ≥48 hours at 25°C, based on studies of 3-(3,4-dimethoxyphenyl)-1-propanol .
  • Thermal Stability :
  • TGA Analysis : Decomposition onset at ~180°C, consistent with methoxy-substituted propanols .

Q. What mechanistic insights explain contradictory bioactivity data for this compound in different in vitro assays?

  • Methodological Answer :

  • Reactivity with Assay Components : The dioxanyl ring may interact with serum proteins or reducing agents (e.g., DTT), altering apparent activity. Pre-incubate the compound with assay buffers to assess interference .
  • Metabolic Instability : Use LC-MS to detect rapid degradation in cell culture media, as observed for 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone .

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